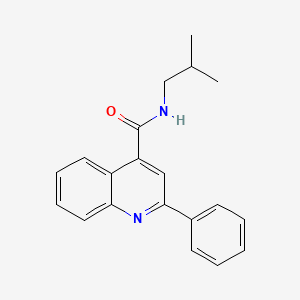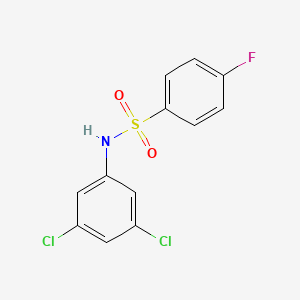
N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide, also known as DCFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Enantioselective Fluorination
The compound and its derivatives are pivotal in the enantioselective fluorination of organic compounds. For instance, derivatives of N-fluorobenzenesulfonamide have been fine-tuned to enhance reactivity and selectivity in fluorination reactions. Such derivatives were used in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, yielding high yields and enantioselectivities. This demonstrates the compound's role in synthesizing enantiomerically pure substances, crucial in drug development and synthetic chemistry (Wang et al., 2014).
Catalyst-Free Aminochlorination
A novel catalyst-free aminochlorination of alkenes, utilizing N-chloro-N-fluorobenzenesulfonamide (CFBSA), showcases the reagent's versatility in organic synthesis. This process yields regioselective chloroamino and fluoroamino adducts, highlighting the influence of fluorine for reactivity and selectivity. The method opens pathways to various transformations, including the formation of chloroamines and aziridines, indicating the compound's contribution to expanding the toolkit for organic synthesis (Pu et al., 2016).
Supramolecular Architecture
The structural characteristics of N-phenylbenzenesulfonamide derivatives have been explored for their potential in forming diverse supramolecular architectures. These compounds' crystal structures reveal how different weak interactions can mediate the assembly of molecules into complex structures. Such studies are fundamental in materials science, offering insights into designing materials with specific properties based on molecular architecture (Shakuntala et al., 2017).
Anticancer Drug Development
Research into dibenzenesulfonamides, structurally related to N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide, has identified potential anticancer properties. These compounds have shown the ability to induce apoptosis and autophagy in cancer cells while inhibiting carbonic anhydrase isoenzymes associated with tumor growth. Such findings underscore the compound's relevance in medicinal chemistry, highlighting its potential in developing new anticancer therapies (Gul et al., 2018).
作用機序
Target of Action
Similar compounds have been reported to target mycobacterial energetics
Mode of Action
It’s worth noting that related compounds have been found to disrupt mycobacterial energetics . This disruption could potentially result from the compound’s interaction with its targets, leading to changes in the organism’s energy production and utilization.
Biochemical Pathways
Given the reported disruption of mycobacterial energetics , it’s plausible that the compound affects pathways related to energy production and utilization in the organism
Result of Action
The disruption of mycobacterial energetics suggests that the compound may have significant effects on the organism’s energy production and utilization, potentially leading to growth inhibition or cell death.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO2S/c13-8-5-9(14)7-11(6-8)16-19(17,18)12-3-1-10(15)2-4-12/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAYWFLCSDQSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,6-dimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5577118.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5577132.png)
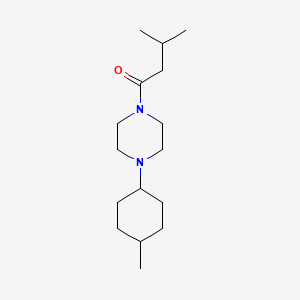
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-methylbenzoate](/img/structure/B5577146.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)
![6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5577160.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B5577176.png)

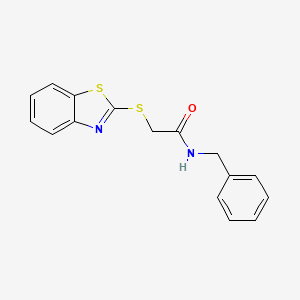
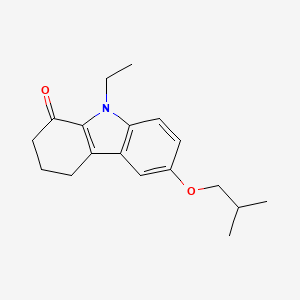
![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)
![4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5577204.png)
